molecular formula C10H8ClFO2 B1408346 (2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid CAS No. 773111-09-4

(2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid

Cat. No. B1408346
CAS RN: 773111-09-4
M. Wt: 214.62 g/mol
InChI Key: NTQYRYVJTHXKBL-GQCTYLIASA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would consist of a 4-chloro-3-fluorophenyl ring linked to a 2-methylprop-2-enoic acid group . The exact structure would depend on the specific arrangement and orientation of these groups in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 4-chloro-3-fluorophenyl group could potentially undergo various substitution reactions, while the 2-methylprop-2-enoic acid moiety could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the 4-chloro-3-fluorophenyl group could potentially affect the compound’s polarity and reactivity . The compound has a molecular weight of 174.37 g/mol .

Scientific Research Applications

1. Neuroprotective Agent Research

(2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid has been studied for its potential as a neuroprotective agent. Specifically, compounds including 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid and 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid have been found to inhibit the synthesis of quinolinic acid, which is implicated in neurodegenerative diseases. This inhibition is achieved by targeting the kynurenine-3-hydroxylase enzyme, suggesting potential applications in treating neurological conditions (Drysdale et al., 2000).

2. Molecular Structure and Chemical Analysis

Research on related compounds, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, has contributed to understanding the molecular structure and chemical properties of these acids. Studies include X-ray crystallography, spectroscopy, and quantum chemical calculations, providing insights into intramolecular and intermolecular interactions, vibrational modes, and chemical reactivity (Venkatesan et al., 2016).

3. Potential in Nonlinear Optical Materials

Studies on derivatives of prop-2-enoic acid, such as (2E)-3-phenylprop-2-enoic anhydride, have explored their potential in nonlinear optical (NLO) materials. These studies focus on molecular conformation, vibrational spectra, and hyperpolarizability, which are crucial for NLO applications. The significant first hyperpolarizability values indicate that these compounds are promising candidates for future NLO material studies (Mary et al., 2014).

4. Complexation with Transition Metals

Complexes of related compounds with various transition metals have been synthesized and characterized, revealing their potential for diverse applications. For instance, complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with metals like Mn, Co, Ni, and Cu have been studied for their thermal and magnetic properties, suggesting potential uses in material science and catalysis (Ferenc et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Unfortunately, without more information, it is difficult to predict the potential biological activity of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions involving this compound could potentially include further studies to elucidate its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

(E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H,13,14)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQYRYVJTHXKBL-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)Cl)F)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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